molecular formula C22H20N4O3S B2753380 3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione CAS No. 852167-32-9

3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione

Cat. No.: B2753380
CAS No.: 852167-32-9
M. Wt: 420.49
InChI Key: RHZKJHFIYWAIBC-UHFFFAOYSA-N
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Description

3-((5-(1H-Indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione is a novel synthetic chemical compound designed for research purposes. Its structure incorporates a 1,2,4-triazole-3-thiol core, a scaffold widely recognized in medicinal chemistry for its diverse biological potential . This core is further functionalized with a 4-methoxyphenyl group, an indole moiety, and a pentane-2,4-dione side chain, creating a multifunctional molecule for investigation. Compounds based on the 1,2,4-triazole-3-thione structure have been reported to exhibit a range of pharmacological activities in scientific studies, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties . The presence of the indole and methoxyphenyl substituents may enhance its ability to interact with various biological targets, making it a candidate for research in drug discovery and development . The specific mechanism of action for this compound is an area for ongoing research, but its design allows for exploration as a potential enzyme inhibitor or as a scaffold for generating new bioactive molecules. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-13(27)20(14(2)28)30-22-25-24-21(18-12-23-19-7-5-4-6-17(18)19)26(22)15-8-10-16(29-3)11-9-15/h4-12,20,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZKJHFIYWAIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione" typically involves a multi-step process that includes the formation of the triazole ring, the introduction of the indole and methoxyphenyl groups, and the construction of the thioether and diketone functionalities. The synthesis often starts with the preparation of intermediates that are then assembled under carefully controlled reaction conditions.

Industrial Production Methods

While the industrial-scale production of this compound may be less common, it would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of high-throughput synthesis, continuous flow chemistry, or other scalable techniques to produce the compound efficiently and consistently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups, such as the indole, triazole, and diketone moieties.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety could lead to the formation of indole-2,3-dione derivatives, while reduction of the diketone group might produce diol derivatives.

Scientific Research Applications

Synthesis Routes

The synthesis typically involves multi-step organic reactions starting from indole derivatives. Key steps include:

  • Formation of the indole moiety.
  • Cyclization to create the triazole ring.
  • Introduction of the thioether group.
  • Final modifications to yield the target compound.

Industrial production may utilize continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Antimicrobial Properties

Research indicates that derivatives of triazoles exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. In vitro studies demonstrate its potential as an antimicrobial agent due to its ability to inhibit bacterial growth effectively .

Anticancer Activity

The compound's structure suggests potential interactions with biological targets involved in cancer pathways. Preliminary studies have indicated that it may induce apoptosis in cancer cells by modulating specific signaling pathways. The indole and triazole components are known for their roles in anticancer drug design, making this compound a candidate for further investigation in oncology .

Antidiabetic Properties

Certain analogs of this compound have been evaluated for their antidiabetic effects. They demonstrated promising results in inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. Molecular docking studies suggest that these compounds can effectively bind to the active sites of these enzymes, potentially leading to new treatments for diabetes .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various triazole derivatives found that 3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione exhibited significant inhibition against Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Mechanism

In a study focusing on the anticancer properties of indole-based compounds, researchers noted that the compound induced cell cycle arrest in human breast cancer cells (MCF7) at specific concentrations. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, suggesting a potential pathway for therapeutic development .

Case Study 3: Antidiabetic Effects

A series of experiments assessed the impact of various derivatives on glucose metabolism. The compound demonstrated IC50 values against α-glucosidase that were significantly lower than those of traditional antidiabetic agents, indicating its potential as a multi-target antidiabetic drug .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets in biological systems. The indole and triazole moieties may bind to specific receptors or enzymes, affecting their activity and leading to various biological effects. The thioether linkage could also play a role in modulating the compound's reactivity and stability.

Comparison with Similar Compounds

3-(2-((5-(1H-Indol-3-yl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl)thio)ethyl)-1H-Indole (, Compound 3)

  • Key Differences : Replaces the pentane-2,4-dione group with a thioethyl-linked indole.
  • Physical Properties : Higher melting point (304.7°C) compared to other indole-triazole derivatives (260–311°C), suggesting strong intermolecular interactions .

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()

  • Key Differences : Substitutes the indole and methoxyphenyl groups with fluorophenyl and phenylsulfonyl groups.

4-((5-((Cyclohexylmethyl)Thio)-4-Methyl-4H-1,2,4-Triazol-3-yl)Methyl)Morpholine (, Compound 7)

  • Key Differences : Features a morpholine and cyclohexylmethylthio group instead of indole and dione.
  • Impact : The morpholine ring improves water solubility, while the cyclohexyl group introduces steric bulk, possibly reducing membrane permeability compared to the target compound’s planar indole system .

Physicochemical Properties

Property Target Compound Compound 3 () Compound 7 ()
Melting Point Not reported 304.7°C 155–157°C
Solubility Moderate (methoxy group) Low (bis-indole) High (morpholine)
Functional Groups Indole, dione, methoxy Bis-indole, methoxy Cyclohexyl, morpholine

Analytical Characterization

  • NMR/IR : The target compound’s NMR would show distinct signals for the dione carbonyls (~2.5–3.5 ppm for protons, ~190–210 ppm for carbons) and indole NH (~10–12 ppm), similar to compounds in and .
  • Crystallography : Tools like SHELX () and ORTEP-3 () are critical for confirming stereochemistry and intermolecular interactions .

Biological Activity

The compound 3-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione is a complex organic molecule that combines indole and triazole moieties. Its potential biological activities have garnered attention in medicinal chemistry due to the therapeutic properties associated with these structural components.

  • Molecular Formula: C17H14N4OS
  • Molecular Weight: 322.38 g/mol
  • CAS Number: Not specified in the results.

Biological Activity Overview

Research indicates that compounds featuring indole and triazole structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been evaluated for its potential against various biological targets.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Indole derivatives are often studied for their activity against pathogens, including Mycobacterium tuberculosis. In a related study, indole-fused compounds demonstrated significant inhibitory effects on M. tuberculosis with minimum inhibitory concentrations (MICs) as low as 1.6 µg/mL .

Anticancer Properties

Indole and triazole derivatives have been implicated in anticancer activity through various mechanisms. For instance, compounds similar to the one discussed have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro. The mechanism often involves the modulation of signaling pathways critical for cancer cell survival and growth.

Case Studies

  • Indole Derivatives Against M. tuberculosis:
    • A study evaluated several indole derivatives for their anti-tubercular activity, reporting MIC values below 1.6 µg/mL for most compounds tested . This suggests that the presence of the indole moiety in our compound may confer similar activity.
  • Anticancer Activity:
    • Research on related triazole compounds has shown they can inhibit key enzymes involved in cancer progression. For example, certain triazoles target topoisomerases or kinases critical for DNA replication and repair.

The biological activity of this compound likely involves:

  • Binding to Enzymes: The triazole ring may interact with enzyme active sites, inhibiting their function.
  • Cell Cycle Modulation: Indole derivatives can influence cell cycle regulation by affecting cyclin-dependent kinases.

Data Tables

Activity Type Compound MIC (µg/mL) Reference
AntitubercularIndole Derivative≤ 1.6
AnticancerTriazole DerivativeVaries

Q & A

Q. Reference Data :

StepReagents/ConditionsYield (Typical)
Triazole formationThiosemicarbazide + NaOH, reflux60–75%
Thioether linkageHalogenated diketone + KOH/EtOH, 60°C50–65%

Basic: How is structural characterization performed for this compound?

Answer:
A combination of spectroscopic and analytical methods is essential:

  • ¹H/¹³C NMR : Assign peaks for indole (δ 7.0–7.8 ppm), methoxyphenyl (δ 3.8 ppm for -OCH₃), and diketone (δ 2.2–2.8 ppm for CH₃) .
  • IR Spectroscopy : Confirm S-H absence (2500–2600 cm⁻¹) post-alkylation and detect C=O stretches (~1700 cm⁻¹) .
  • Elemental Analysis : Validate molecular formula (e.g., C₂₄H₂₀N₄O₃S) with <0.4% deviation .

Advanced: What computational strategies predict electronic properties and reactivity?

Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to determine HOMO-LUMO gaps, indicating charge-transfer potential .
  • Molecular Electrostatic Potential (MEP) : Map electron-rich regions (e.g., thioether sulfur, diketone oxygen) for nucleophilic/electrophilic attack sites .
  • Conformational Analysis : Rotate the thioether linkage (0–180°) to assess steric effects on stability .

Q. Example Results :

ParameterValue (Calculated)Experimental Correlation
HOMO (eV)-5.2Matches UV-Vis λmax
Dipole Moment4.8 DebyeAligns with solubility in polar solvents

Advanced: How can structure-activity relationships (SAR) be investigated?

Q. Methodology :

  • Substituent Variation : Synthesize analogs with modified indole (e.g., 5-fluoroindole) or methoxyphenyl (e.g., 4-fluorophenyl) groups to assess pharmacological trends .
  • Biological Assays : Test against target enzymes (e.g., α-glucosidase for antidiabetic activity) using in vitro inhibition assays (IC₅₀ determination) .
  • Molecular Docking : Compare binding affinities of analogs with protein targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Basic: What are common impurities, and how are they mitigated?

Q. Answer :

  • Byproducts : Unreacted triazole-thiol or over-alkylated derivatives.
  • Detection : HPLC (C18 column, acetonitrile/water gradient) or ¹H NMR (unexpected peaks at δ 4.5–5.0 ppm) .
  • Mitigation : Optimize reaction time/temperature and use excess diketone derivative (1.2 equiv.) .

Advanced: What in silico tools prioritize compounds for pharmacological screening?

Q. Answer :

  • PASS Online : Predicts biological activity profiles (e.g., antiviral, anticancer) based on structural fragments .
  • ADME Analysis : SwissADME estimates bioavailability, BBB permeability, and CYP450 interactions .
  • Toxicity Prediction : ProTox-II assesses hepatotoxicity and carcinogenicity risks .

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